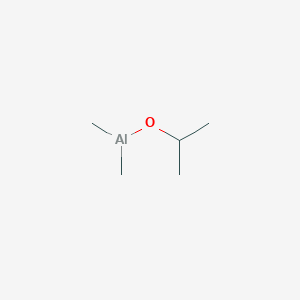
Dimethylaluminium isopropoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethylaluminum i-propoxide is an organoaluminum compound with the chemical formula C₅H₁₃AlO. It is a colorless liquid that is highly reactive and sensitive to moisture and oxygen. This compound is commonly used as a catalyst or reagent in various chemical reactions, particularly in the field of organic synthesis and polymer chemistry .
Preparation Methods
Dimethylaluminum i-propoxide can be synthesized through the reaction of dimethylaluminum hydride with isopropanol under an inert atmosphere. The reaction is typically carried out at low temperatures to prevent decomposition and ensure high yield . Industrial production methods involve similar synthetic routes but are scaled up to accommodate larger quantities and may include additional purification steps to achieve the desired purity levels .
Chemical Reactions Analysis
Dimethylaluminum i-propoxide undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form aluminum oxide (Al₂O₃) when exposed to air or oxygen.
Hydrolysis: Reacts rapidly with water to produce dimethylaluminum hydroxide and isopropanol.
Substitution: Can participate in substitution reactions with various organic compounds, often forming new carbon-aluminum bonds
Common reagents used in these reactions include water, oxygen, and various organic substrates. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Dimethylaluminum i-propoxide has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the deposition of aluminum oxide thin films in atomic layer deposition (ALD) processes
Biology: Employed in the synthesis of biologically active compounds and as a reagent in various biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in the synthesis of pharmaceuticals.
Industry: Utilized in the production of high-performance polymers and as a catalyst in polymerization reactions
Mechanism of Action
The mechanism of action of dimethylaluminum i-propoxide involves its ability to form strong bonds with various substrates, facilitating chemical transformations. In ALD processes, it selectively decomposes on specific sites, such as double hydroxyl sites on platinum nanoparticle facets, to form aluminum oxide coatings . This selective decomposition is crucial for achieving precise control over the thickness and composition of the deposited films .
Comparison with Similar Compounds
Dimethylaluminum i-propoxide is unique in its reactivity and selectivity compared to other organoaluminum compounds. Similar compounds include:
Trimethylaluminum: Another organoaluminum compound used in ALD processes but with different reactivity and selectivity.
Diethylaluminum ethoxide: Used in similar applications but with distinct chemical properties and reactivity.
Aluminum isopropoxide: Commonly used in organic synthesis and as a catalyst, but with different reactivity compared to dimethylaluminum i-propoxide
Dimethylaluminum i-propoxide stands out due to its specific reactivity and selectivity, making it a valuable compound in various scientific and industrial applications .
Properties
Molecular Formula |
C5H13AlO |
|---|---|
Molecular Weight |
116.14 g/mol |
IUPAC Name |
dimethyl(propan-2-yloxy)alumane |
InChI |
InChI=1S/C3H7O.2CH3.Al/c1-3(2)4;;;/h3H,1-2H3;2*1H3;/q-1;;;+1 |
InChI Key |
HJYACKPVJCHPFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)O[Al](C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


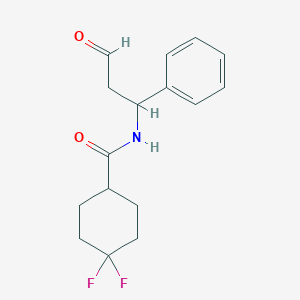
![8-Hydroxy-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B15287068.png)
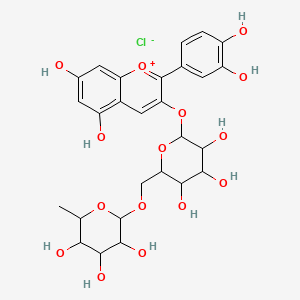
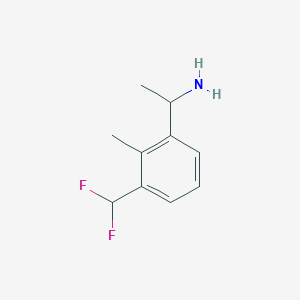
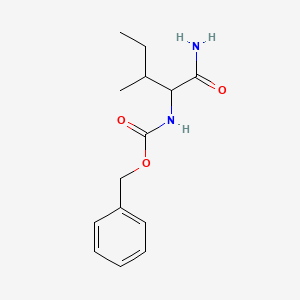
![([Ir(dF(CF3ppy)2)(5,5'-CF3-bpy)]PF6](/img/structure/B15287095.png)
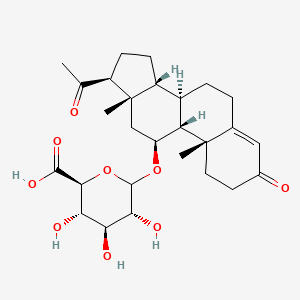
![1-[3-[[3-Amino-6-(2-fluoro-5-propan-2-yloxyphenyl)pyrazine-2-carbonyl]amino]pyridin-4-yl]piperidine-3-carboxylic acid](/img/structure/B15287101.png)

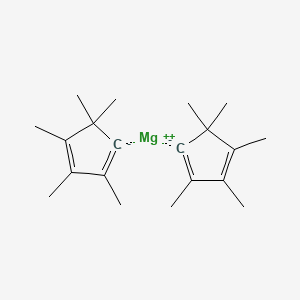
![[2-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] 3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B15287127.png)
![((12-(7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-6,8-dioxo-3,4,6,8,12,12a-hexahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazin-7-yl)oxy)methyl methyl carbonate](/img/structure/B15287130.png)


